molecular formula C8H5BrCl2O B1282442 2-Bromo-1-(2,3-dichlorophenyl)ethanone CAS No. 343787-47-3

2-Bromo-1-(2,3-dichlorophenyl)ethanone

Cat. No.: B1282442
CAS No.: 343787-47-3
M. Wt: 267.93 g/mol
InChI Key: ZXHZSXQLCITUHR-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,3-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H5BrCl2O. It is a brominated derivative of ethanone, featuring a 2,3-dichlorophenyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,3-dichlorophenyl)ethanone typically involves the bromination of 1-(2,3-dichlorophenyl)ethanone. This reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes, utilizing automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,3-dichlorophenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(2,3-dichlorophenyl)ethanone is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,3-dichlorophenyl)ethanone involves its interaction with nucleophiles, leading to the formation of substituted products. The bromine atom acts as a leaving group, facilitating nucleophilic attack on the carbonyl carbon. This compound can also undergo reduction and oxidation reactions, altering its chemical structure and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2,4-dichlorophenyl)ethanone
  • 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone
  • 2-Bromo-1-(2,5-dichlorophenyl)ethanone

Uniqueness

2-Bromo-1-(2,3-dichlorophenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and applications. The presence of both bromine and chlorine atoms provides distinct chemical properties compared to other similar compounds .

Properties

IUPAC Name

2-bromo-1-(2,3-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHZSXQLCITUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504669
Record name 2-Bromo-1-(2,3-dichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343787-47-3
Record name 2-Bromo-1-(2,3-dichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(2,3-dichlorophenyl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bromine (2.54 g, 15.9 mmol) was slowly added dropwise to a solution of 1-(2,3-dichlorophenyl)ethanone (3.00 g, 15.9 mmol) in diethyl ether (60 ml), and the mixture was stirred at room temperature for 4 hours. The reaction mixture was distilled off under reduced pressure to give 2-bromo-1-(2,3-dichlorophenyl)ethanone as an oil quantitatively.
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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